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Compound of Interest

Compound Name: 3-Ethynyl-5-fluoropyridine

Cat. No.: B1441234

In the landscape of modern drug discovery and materials science, the strategic incorporation of
specific functional groups and structural motifs is paramount to achieving desired
physicochemical and biological properties. 3-Ethynyl-5-fluoropyridine emerges as a molecule
of high value, elegantly combining three key chemical features: a pyridine core, a fluorine
substituent, and an ethynyl group.

o The Fluoropyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to
its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction
of a fluorine atom—a common strategy in medicinal chemistry—can profoundly influence a
molecule's properties, often improving metabolic resistance, membrane permeability, and
binding affinity by altering electronic characteristics and pKa.[1] The combination of these
features is consistently found in new molecular entities with diverse biological activities.[1]

o The Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile functional group.
Its linear geometry can act as a rigid linker in molecular design, and its reactivity is the basis
for powerful coupling reactions.[2] It is particularly renowned for its role in bioorthogonal
chemistry, allowing for specific and efficient labeling of biomolecules in complex biological
systems.

This guide serves as a technical resource for researchers, providing foundational knowledge
and practical insights into the utilization of 3-Ethynyl-5-fluoropyridine as a strategic building
block in complex molecule synthesis.

Physicochemical and Structural Properties
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The fundamental properties of 3-Ethynyl-5-fluoropyridine are dictated by its unique molecular
structure. A summary of its key identifiers and characteristics is presented below.

Property Value Source
IUPAC Name 3-Ethynyl-5-fluoropyridine

Molecular Formula C7H4FN [3114]
Molecular Weight 121.11 g/mol [31[4]
Canonical SMILES C#CC1=CC(F)=CN=C1

InChi Key KHCIVRLMGQEZPB- 3]

UHFFFAOYSA-N (Isomer)

) Colorless to pale yellow liquid
Predicted State ) [3]
or solid

Soluble in common organic
Predicted Solubility solvents (e.g., DCM, THF, [2][3]
DMF)

The presence of the electron-withdrawing fluorine atom and the nitrogen in the pyridine ring
makes the aromatic core relatively electron-deficient, influencing its reactivity in substitution
reactions. The terminal alkyne provides a site for both addition reactions and deprotonation to
form a potent nucleophile.

Synthesis and Chemical Reactivity

While 3-Ethynyl-5-fluoropyridine is not as commonly documented as some of its isomers, its
synthesis can be reliably achieved through established organometallic cross-coupling
methodologies.

Proposed Synthetic Pathway: Sonogashira Coupling

The most logical and widely practiced method for installing a terminal alkyne onto an aromatic
ring is the Sonogashira coupling. This reaction involves the palladium-catalyzed coupling of a
terminal alkyne with an aryl or vinyl halide.
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Caption: Proposed Sonogashira coupling workflow for the synthesis of 3-Ethynyl-5-
fluoropyridine.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Ethynyltrimethylsilane

e Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add
3-bromo-5-fluoropyridine (1.0 eq), Pd(PPhs)2Clz (0.02 eq), and Copper(l) iodide (0.04 eq).

e Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) or DMF as the
solvent, followed by a suitable base such as triethylamine (TEA) or diisopropylethylamine
(DIPEA) (2.5 eq).

» Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture.

e Reaction: Heat the reaction mixture to 50-65 °C and monitor by TLC or LC-MS until the
starting material is consumed (typically 4-12 hours).

o Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the
catalyst, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl
acetate, wash with saturated aqueous NHa4Cl, water, and brine. Dry the organic layer over
anhydrous NazSOu4, filter, and concentrate.

« Purification: Purify the crude product via column chromatography on silica gel to yield the
protected intermediate, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.
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Causality: The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling),
ensuring a cleaner reaction and higher yield of the desired cross-coupled product. The
palladium catalyst is essential for the catalytic cycle, while the copper(l) co-catalyst facilitates
the formation of the copper(l) acetylide intermediate, accelerating the reaction.

Step 2: Deprotection to Yield 3-Ethynyl-5-fluoropyridine

o Reaction Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol or
THF.

o Deprotection Agent: Add a mild base such as potassium carbonate (K2COs, 2.0 eq) or a
fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).

e Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the
disappearance of the starting material.

o Workup: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over
anhydrous Na2SOa4, and concentrate in vacuo to yield the final product.

Key Reactivity Profile

¢ Click Chemistry: The terminal alkyne readily undergoes copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC) with azides to form stable 1,2,3-triazole rings. This is a cornerstone of
bioorthogonal chemistry.

e Sonogashira and Cadiot-Chodkiewicz Couplings: The alkyne can be further functionalized by
coupling with other aryl halides or bromoalkynes.

e Pyridine N-functionalization: The nitrogen atom on the pyridine ring can be alkylated,
oxidized to an N-oxide, or coordinated to metal centers.

Applications in Drug Discovery and Chemical
Biology

The unique structural attributes of 3-Ethynyl-5-fluoropyridine make it a powerful tool for drug
development professionals.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1441234?utm_src=pdf-body
https://www.benchchem.com/product/b1441234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure,
it serves as an ideal starting fragment.[5] The pyridine ring can occupy pockets in protein
active sites, and the ethynyl group provides a vector for growing the fragment into a more
potent lead compound.

» Bioorthogonal Probe Synthesis: The ethynyl group acts as a chemical handle for attaching
reporter tags (like fluorophores or biotin) to larger drug molecules via click chemistry. This
enables studies on drug localization, target engagement, and mechanism of action.

o Lead Optimization: Incorporating the 5-fluoropyridine moiety into a drug candidate can
enhance its pharmacological profile. Fluorine can block sites of metabolism, increase binding
affinity through favorable electrostatic interactions, and fine-tune the pKa of the pyridine
nitrogen.[1] Pyridine derivatives have been explored extensively as anticancer agents.[6]

Bioorthogonal Labeling

Azide-Probe
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(Bioactive Molecule]
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3-Ethynyl-5-fl idi Growth Vector
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Caption: Conceptual roles of 3-Ethynyl-5-fluoropyridine in drug discovery workflows.

Analytical Characterization
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Rigorous analytical characterization is essential to confirm the identity and purity of synthesized
3-Ethynyl-5-fluoropyridine.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring and
a characteristic singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.

o 183C NMR: Will display signals for the seven carbon atoms, with the two sp-hybridized
alkyne carbons appearing in the 70-90 ppm range.

o 1%F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a
pyridine ring.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the
exact mass of the molecule, corresponding to the molecular formula C7H4FN. The molecular
ion peak [M+H]* would be expected at m/z 122.0404.

« Infrared (IR) Spectroscopy: The spectrum will be characterized by a sharp, weak absorption
band around 3300 cm~1 corresponding to the =C-H stretch, and another absorption around
2100-2260 cm~1 for the C=C triple bond stretch.

Safety, Handling, and Storage

As a specialized research chemical, a specific Safety Data Sheet (SDS) for 3-Ethynyl-5-
fluoropyridine may not be readily available. Therefore, it must be handled with the utmost
care, assuming it is hazardous. The safety protocols for analogous fluorinated and pyridine-
based compounds should be followed.[7][8]

o Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, and causes
serious eye irritation. May cause respiratory irritation.[8]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a flame-retardant lab coat.

o Engineering Controls: All handling should be performed inside a certified chemical fume
hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily
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accessible.[7]

» Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and
open flames.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethynyl-5-fluoropyridine stands as a potent and versatile chemical building block for
advanced scientific research. Its calculated molecular weight of 121.11 g/mol is just the
beginning of its story. The strategic placement of its fluorine atom and terminal alkyne on a
pyridine scaffold provides a rich platform for synthetic elaboration. By understanding its
properties, employing robust synthetic methods like the Sonogashira coupling, and leveraging
its unique reactivity, researchers in drug discovery and materials science can unlock new
possibilities in the design and creation of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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